9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
GS 0573 undergoes various chemical reactions typical of purine derivatives. These reactions include:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not specified.
Reduction: Reduction reactions can also occur, but specific details are not provided.
Substitution: GS 0573 can undergo substitution reactions, particularly at the amino groups and the phosphonylmethoxyethyl group.
Common reagents and conditions for these reactions are not explicitly mentioned in the available literature. The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
GS 0573 has been primarily studied for its antiviral properties, particularly against Feline herpesvirus 1 (FHV-1) . Its applications in scientific research include:
Chemistry: As a purine derivative, GS 0573 can be used in studies related to nucleic acid chemistry and the synthesis of related compounds.
Biology: The compound’s antiviral properties make it a candidate for studying viral replication and inhibition mechanisms.
Medicine: Although not approved for human use, GS 0573’s antiviral activity suggests potential therapeutic applications in veterinary medicine.
Industry: The compound’s stability and purity make it suitable for various industrial research applications, particularly in the development of antiviral agents.
Mechanism of Action
The exact mechanism of action of GS 0573 is not fully elucidated. as a purine derivative, it is likely to interfere with viral replication by targeting viral DNA or RNA synthesis. The molecular targets and pathways involved are not explicitly detailed in the available literature .
Comparison with Similar Compounds
GS 0573 is unique among purine derivatives due to its specific antiviral activity against Feline herpesvirus 1 (FHV-1). Similar compounds include:
Cidofovir (HPMPC): Another antiviral compound with activity against various viruses, including poxviruses.
Adefovir (PMEA): An antiviral agent used to treat hepatitis B virus infections.
Tenofovir (PMPA): An antiviral compound used in the treatment of HIV and hepatitis B virus infections.
These compounds share structural similarities with GS 0573 but differ in their specific antiviral activities and therapeutic applications.
Properties
CAS No. |
113852-41-8 |
---|---|
Molecular Formula |
C8H13N6O4P |
Molecular Weight |
288.20 g/mol |
IUPAC Name |
2-(2,6-diaminopurin-9-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C8H13N6O4P/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H4,9,10,12,13) |
InChI Key |
XHXFQGAZAVKMFF-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N=C(N=C2N1CCOCP(=O)(O)O)N)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1CCOCP(=O)(O)O)N)N |
113852-41-8 | |
Synonyms |
9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine PMEDAP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.